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Introduction to Fenarimol

Fenarimol (α-(2-chlorophenyl)-α-(4-chlorophenyl)-5-pyrimidine-methanol) is a broad-spectrum

pyrimidine carbinol fungicide with protective, curative, and eradicative activities against various fungal

pathogens including powdery mildews and scab diseases. With the chemical formula C₁₇H₁₂Cl₂N₂O and

molecular weight of 331.2 g/mol, fenarimol exhibits low water solubility (approximately 13.7-14.6 mg/L at

25°C across pH 3-10) and relatively high stability in sterile buffered water in the dark at various pH

conditions [1]. The compound is characterized by a carbinol group connecting two chlorobenzene rings

and a pyrimidine ring, creating a complex molecular structure that undergoes intricate photodegradation

processes in aqueous environments [2]. Understanding the photodegradation behavior of fenarimol is crucial

for environmental risk assessment, particularly given its widespread agricultural use and potential for water

contamination through agricultural runoff.

Chemical Properties and Environmental Significance

Fundamental Chemical Characteristics
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Fenarimol's chemical structure consists of two aromatic systems (chlorophenyl rings) connected via a

carbon atom to a heteroaromatic pyrimidine ring with a hydroxyl group, creating a tertiary alcohol

configuration. This arrangement results in several important physicochemical properties that influence its

environmental behavior and degradation pathways [1]:

Table 1: Key physicochemical properties of fenarimol

Property Value/Specification Conditions Reference

CAS Number 60168-88-9 - [1]

Melting Point 117-119°C - [1]

Water Solubility 13.7-14.6 mg/L pH 3-10, 25°C [1]

Vapor Pressure 6.5 × 10⁻⁵ Pa 25°C [1]

Molecular Formula C₁₇H₁₂Cl₂N₂O - [1]

pKa 2.58 - [1]

The low water solubility of fenarimol places it in the category of hydrophobic compounds, potentially

leading to adsorption to organic matter in soils and sediments. The presence of chlorine atoms on both

phenyl rings contributes to its environmental persistence and influences the photodegradation mechanisms,

particularly through potential dechlorination pathways. The pyrimidine ring contains nitrogen atoms that

can participate in hydrogen bonding and serves as the primary chromophore responsible for light absorption

in the environmentally relevant UV range [2].

Environmental Relevance and Regulatory Context

Fenarimol's environmental significance stems from its extensive agricultural application for controlling

fungal diseases in various crops, including fruits, vegetables, and ornamental plants. As a sterol biosynthesis

inhibitor, it specifically targets the lanosterol demethylase enzyme in fungi, disrupting membrane integrity

[3]. While highly effective against target organisms, fenarimol has been reported to cause decreased

fertility in male rats and inhibit estrogen biosynthesis, indicating potential endocrine-disrupting properties
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[3]. These characteristics, combined with its potential for transport to aquatic systems through agricultural

runoff, necessitate thorough understanding of its environmental fate, particularly its photochemical

transformation under natural conditions.

Photodegradation Mechanisms and Pathways

Primary Photodegradation Pathways

The photodegradation of fenarimol in aqueous solutions occurs primarily through its lowest excited singlet

state, which has n,π* character and corresponds to excitation localized on the pyrimidine ring of the

molecule [2] [4]. This excited state absorption between 280 and 330 nm overlaps with the solar emission

spectrum, making direct photolysis under environmental conditions feasible. The photodegradation process

follows pseudo-first-order kinetics with the rate strongly influenced by water chemistry parameters,

particularly salinity and dissolved organic matter [2].

Research has identified seven major photoproducts resulting from solar irradiation of fenarimol in aqueous

solutions, with molecular masses of 328, 294, 292, 278, and 190 Daltons [4] [5]. Of these, three structural

isomers exist for the m/z 328 photoproduct, and two structural isomers for the m/z 294 photoproduct,

demonstrating the complexity of the degradation pathway. The proposed mechanism involves several key

reactions [4]:

Ring migration: The pyrimidine ring migrates to one of the chlorophenyl rings

Oxidation: The carbinol moiety oxidizes to the corresponding ketone
Dechlorination: Loss of chlorine atoms from the phenyl rings

Ring cleavage: Breaking of either chlorophenyl or pyrimidine rings
Hydroxylation: Addition of hydroxyl groups to aromatic rings

The following diagram illustrates the primary photodegradation pathways of fenarimol in aqueous solution

under solar irradiation:
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Figure 1: Primary photodegradation pathways of fenarimol in aqueous solutions under solar irradiation,

showing the major intermediate products and their subsequent breakdown to low molecular weight

compounds

Key Intermediate Products and Their Characteristics

The photodegradation of fenarimol produces several structurally distinct intermediates with varying

persistence and properties:

Table 2: Major photodegradation products of fenarimol in aqueous solution

Product
(m/z)

Suggested Structure Persistence Formation Conditions

328(a,b,c) 4-chloro-2-(5-pyrimidyl)-2'-
chlorobenzophenone isomers

Low (particularly
328a)

Initial photoproducts from ring
migration and oxidation

294(a,b) Dechlorinated hydroxylated
derivatives

Moderate (294a
most stable)

Formed via dechlorination
and hydroxylation
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Product
(m/z)

Suggested Structure Persistence Formation Conditions

292 Ketone derivative Moderate Oxidation of carbinol moiety

278 Ring cleavage product High Cleavage between pyrimidine
and phenyl rings

190 Small ring cleavage fragment High Complete separation of
pyrimidine ring

Of the various major products detected, the isomer 328(a) is particularly unstable under continued solar

irradiation, while the most stable photoproducts are those with m/z 294(a), 278, and 190 [4]. Upon prolonged

solar irradiation, all these intermediates eventually break down to produce polar, low molecular weight

compounds that are more readily biodegradable but may still possess biological activity [4] [5].

Experimental Protocols for Photolysis Studies

Aqueous Photolysis Under Solar Irradiation

Purpose: To determine the photodegradation kinetics and identify transformation products of fenarimol in

aqueous solutions under natural sunlight conditions.

Materials and Equipment:

Fenarimol standard (purity ≥99.7%)

HPLC-grade water, acetonitrile, methanol
Dichloromethane, n-hexane (for extraction)

Quartz or borosilicate glass reaction vessels
HPLC system with UV detector or photodiode array (PDA)

GC-MS system with electron impact ionization
Solid-phase extraction (SPE) apparatus

Pyrex merry-go-round photoreactor (for laboratory studies)

Procedure:
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Solution Preparation: Prepare fenarimol stock solution in acetonitrile (1000 mg/L). Dilute with

distilled/deionized water to final concentration of 1-5 mg/L, ensuring acetonitrile content does not

exceed 1% (v/v).

Solar Irradiation: Transfer 500 mL of solution to quartz vessels. Expose to natural sunlight during

spring, fall, and winter months at desired location (e.g., 37°N 9°W for reference). Include dark controls

wrapped in aluminum foil.

Sampling: Collect aliquots (10-20 mL) at predetermined time intervals (0, 2, 4, 8, 12, 24, 48, 96, 168

hours). Protect from light and store at 4°C until analysis.

Extraction: For product identification, acidify samples to pH ~3 with HCl. Extract with

dichloromethane/hexane mixture (1:1 v/v) using liquid-liquid extraction. Concentrate extracts under

gentle nitrogen stream.

Analysis: Analyze extracts by HPLC-PDA and GC-MS. Monitor fenarimol depletion at 280-330 nm

and identify photoproducts through mass fragmentation patterns.

Kinetic Analysis:

Plot natural logarithm of fenarimol concentration versus time

Calculate pseudo-first-order rate constant (k) from slope of linear regression
Determine half-life (t₁/₂) using equation: t₁/₂ = ln(2)/k

Laboratory-Scale Photolysis Studies

Purpose: To investigate fenarimol photodegradation under controlled laboratory conditions that simulate

solar irradiation.

Materials and Equipment:

Medium-pressure mercury lamp (400 W) with appropriate filter (λ > 290 nm)

Merry-go-round photoreactor to ensure uniform illumination
Thermostatted cooling system to maintain constant temperature

Chemical actinometer (p-nitroacetophenone/pyridine) for light intensity measurement

Procedure:
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Reactor Setup: Install mercury lamp in photoreactor housing with Pyrex filter to eliminate UV-C

radiation. Position reaction vessels in merry-go-round apparatus.

Irradiation Conditions: Add 50 mL of fenarimol solution (2-10 mg/L) to reaction vessels. Maintain

constant temperature (25±2°C) using recirculating water cooling system.

Light Intensity Measurement: Prepare p-nitroacetophenone/pyridine actinometer solution (10⁻⁵ M p-

nitroacetophenone, 0.042-0.093 M pyridine depending on season). Determine light intensity by

measuring photodegradation rate of actinometer.

Sampling and Analysis: Collect samples at regular intervals. Analyze directly by HPLC or after

extraction/concentration for GC-MS analysis.

Quantum Yield Calculation: Determine using the formula: Φ = (k × V × N_A) / (I × (1 - 10^(-A)))

Where k = rate constant (s⁻¹), V = volume (L), N_A = Avogadro's number, I = photon flux (einstein

s⁻¹), A = absorbance at irradiation wavelength

Analytical Methods for Identification and Quantification

High-Performance Liquid Chromatography (HPLC)

HPLC Conditions for Fenarimol Analysis [4]:

Column: C18 reverse phase (250 × 4.6 mm, 5 μm particle size)

Mobile Phase: Acetonitrile/water gradient (60:40 to 80:20 over 20 min)
Flow Rate: 1.0 mL/min

Detection: UV at 280 nm or photodiode array (200-400 nm)
Injection Volume: 20 μL

Column Temperature: 25°C

Sample Preparation:

Filter aqueous samples through 0.45 μm nylon membrane

For low concentrations, preconcentrate using solid-phase extraction (C18 cartridges)
Elute with 2-5 mL acetonitrile, evaporate to dryness under N₂, reconstitute in mobile phase
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Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS Conditions for Photoproduct Identification [4]:

Column: DB-5MS capillary column (30 m × 0.25 mm ID, 0.25 μm film thickness)

Injector Temperature: 250°C
Interface Temperature: 280°C

Oven Program: 60°C (hold 2 min), ramp to 300°C at 10°C/min, hold 10 min
Carrier Gas: Helium, constant flow 1.0 mL/min

Ionization Mode: Electron impact (70 eV)
Mass Range: 50-500 m/z

Injection: Splitless mode (1 μL)

Data Interpretation:

Identify fenarimol and major photoproducts through comparison with authentic standards when

available
Interpret unknown mass spectra based on fragmentation patterns and proposed structures

Use relative retention times and mass spectral libraries for preliminary identification

Environmental Implications and Applications

Factors Influencing Photodegradation Rates

The photodegradation rate of fenarimol is significantly influenced by various environmental factors, with

salinity effects being particularly noteworthy. Studies have demonstrated that the presence of certain salts

can substantially decrease the photodegradation quantum yield through quenching of the excited singlet state

responsible for fenarimol photolysis [2]:

Table 3: Effect of salt solutions on fenarimol photodegradation quantum yield relative to distilled water

Salt Solution Relative Quantum Yield Proposed Mechanism

Distilled Water 1.00 (reference) Baseline

NaCl Decreased Singlet state quenching
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Salt Solution Relative Quantum Yield Proposed Mechanism

NaBr Decreased Heavy atom effect enhancement

BaCl₂ Decreased External heavy atom effect

ZnCl₂ Decreased Complex formation and quenching

Natural Waters Variable (0.5-0.9) Combined effects of DOM and ions

The decreased quantum yield in the presence of salts such as NaCl, NaBr, BaCl₂, and ZnCl₂ is attributed to

the quenching of the excited singlet state of fenarimol. Interestingly, the photodegradation is not affected

by the presence of oxygen or typical triplet quenching agents such as sorbic acid, providing further support

for the involvement of the singlet excited state rather than the triplet state in the photodegradation process

[2].

Dissolved organic matter (DOM) in natural waters can also influence fenarimol photodegradation through

various mechanisms including light screening, excited-state energy transfer, and radical generation. The net

effect depends on the specific composition and concentration of DOM, with both inhibition and enhancement

of degradation rates possible depending on the dominant mechanism.

Environmental Persistence and Degradation Timescales

Fenarimol exhibits varying persistence under different environmental conditions:

Aqueous photolysis: DT₅₀ of approximately 12 hours in distilled water under natural sunlight at 40°N

latitude in midsummer [1]
Soil surface: DT₅₀ values ranging from 18-140 days under field conditions, primarily attributed to

photolysis on the soil surface [1]
Dark conditions: Relative persistence in the dark, with minimal degradation in sterile buffered water

at various pH values over 28 days [1]

The relatively rapid photodegradation in surface waters suggests that direct photolysis represents an

important dissipation pathway for fenarimol in aquatic systems, potentially limiting its persistence in sunlit

environmental compartments.
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Applications in Environmental Risk Assessment

The protocols and data presented in this application note support comprehensive environmental risk

assessment for fenarimol and its transformation products. Key applications include:

Exposure modeling: Incorporation of photodegradation rates and pathways into predictive models

for aquatic systems
Metabolite toxicity assessment: Evaluation of the biological activity and potential ecological effects

of major photoproducts
Water treatment optimization: Design of advanced oxidation processes based on understanding of

degradation mechanisms
Regulatory decision-making: Support for pesticide registration and usage restrictions based on

environmental fate data

The identification of stable photoproducts with masses of 294(a), 278, and 190 Daltons suggests that

complete mineralization of fenarimol may require extended irradiation or additional degradation processes,

highlighting the potential for persistent transformation products in aquatic environments [4] [5]. These

findings underscore the importance of considering both the parent compound and its major transformation

products in comprehensive risk assessment frameworks.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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To cite this document: Smolecule. [Comprehensive Application Notes: Photodegradation Pathways

and Analytical Protocols for the Fungicide Fenarimol]. Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b527853#fenarimol-photodegradation-products-and-pathways]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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